2,4-Dichloro-7-fluoroquinazoline is a heterocyclic aromatic organic compound with the molecular formula and a molecular weight of 217.03 g/mol. It is classified as a quinazoline derivative, notable for its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other pharmaceutical compounds targeting various biological pathways. The compound has garnered attention for its anticancer, antibacterial, and anti-inflammatory properties, making it a valuable compound in scientific research.
The synthesis of 2,4-Dichloro-7-fluoroquinazoline typically involves several key steps:
In industrial settings, eco-efficient methods have been developed to synthesize this compound, emphasizing scalability and reduced environmental impact. For instance, one method involves using phosphorus oxychloride under reflux conditions for an extended period, yielding significant quantities of the product .
2,4-Dichloro-7-fluoroquinazoline can undergo various chemical reactions:
Common reagents for substitution reactions include:
The specific conditions for oxidation or reduction reactions vary based on the desired transformation .
The mechanism of action for 2,4-Dichloro-7-fluoroquinazoline primarily involves its interaction with specific molecular targets, particularly kinase enzymes. By inhibiting these enzymes, the compound can disrupt various signaling pathways associated with cell proliferation and survival, thereby exhibiting potential anticancer activity .
The compound's physical characteristics have been confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, providing insights into its structure and purity .
2,4-Dichloro-7-fluoroquinazoline has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its significance in ongoing research efforts aimed at developing novel therapeutic agents.
2,4-Dichloro-7-fluoroquinazoline (CAS 174566-15-5, C₈H₃Cl₂FN₂) emerged as a synthetically accessible scaffold in the 1990s, with its first structural characterization published in 2012 [1] [2]. Early crystallographic studies revealed its planar molecular geometry (maximum deviation: 0.018 Å) and distinctive π-π stacking behavior between quinazoline moieties (centroid-centroid distance: 3.8476 Å) [1]. This structural rigidity, combined with strategically positioned halogens, positioned it as a versatile intermediate for drug discovery. Historically, quinazolines gained prominence with FDA-approved drugs like EGFR inhibitors Gefitinib (Iressa®) and Erlotinib (Tarceva®), demonstrating the core’s therapeutic relevance [1]. The introduction of fluorine at the 7-position specifically enhanced electronic properties and metabolic stability compared to non-fluorinated analogs like 2,4-dichloroquinazoline (CAS 607-68-1), accelerating its adoption in medicinal programs [3] [7].
The compound’s synthesis typically follows a robust two-step sequence from commodity chemicals:
Table 1: Physicochemical Properties of 2,4-Dichloro-7-fluoroquinazoline
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₈H₃Cl₂FN₂ | [1] [4] |
Molecular Weight | 217.02 g/mol | [1] [3] |
CAS Registry Number | 174566-15-5 | [3] [4] |
Crystallographic System | Monoclinic | [1] |
Unit Cell Parameters | a=3.8257 Å, b=15.0664 Å, c=14.3453 Å, β=95.102° | [1] |
XLogP3 | 3.6 | [4] |
The strategic halogen placement enables sequential nucleophilic substitutions, making 2,4-dichloro-7-fluoroquinazoline a linchpin for generating structurally diverse libraries:
Table 2: Key Derivatives and Their Therapeutic Applications
Derivative | Synthetic Modification | Biological Target/Application | Reference |
---|---|---|---|
Adenine-quinazoline conjugates | Nucleobase at C4, OH at C2 | SARS-CoV-2 RdRp inhibition | [5] |
N2-Phenylquinazoline-2,4-diamines | Aryl amine at C2/C4 | r(CCUG)exp RNA binders (DM2 therapy) | |
4-Alkoxy-7-fluoroquinazolines | Etherification at C4 | EGFR kinase inhibitors | [1] |
Recent applications highlight its versatility:
The scaffold’s druglikeness is evidenced by calculated properties aligning with Lipinski’s Rule of 5 (avg. MW 327±35, cLogP 3.2±0.9), facilitating cellular permeability . Ongoing work explores its integration into PROTACs and covalent inhibitors, leveraging its dual functionalization capacity [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1